1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone is a complex organic compound that features a thiazepane ring, a dimethylamino group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone typically involves multiple steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an epoxide.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through an etherification reaction involving 2-methoxyphenol and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Dimethylamine, halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving thiazepane rings and dimethylamino groups.
Mechanism of Action
The mechanism of action of 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiazepane ring may interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Aminomethyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone
- 1-(3-((Methylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone
Uniqueness
1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenoxy)ethanone is unique due to the presence of the dimethylamino group, which can enhance its solubility and reactivity compared to similar compounds with different substituents. This uniqueness can lead to distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-2-(2-methoxyphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-18(2)11-14-13-23-10-6-9-19(14)17(20)12-22-16-8-5-4-7-15(16)21-3/h4-5,7-8,14H,6,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSVNXHLVCFLQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)COC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.